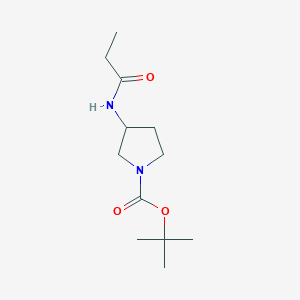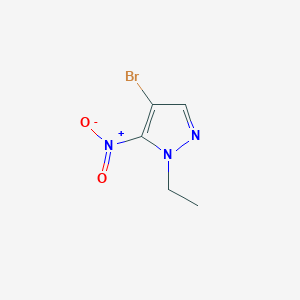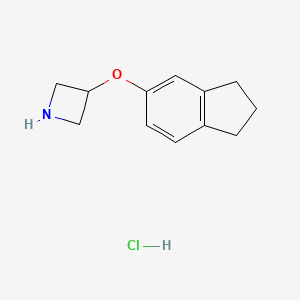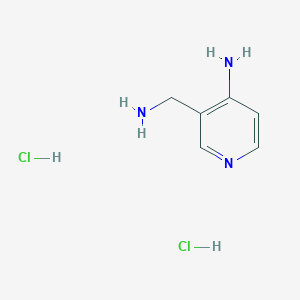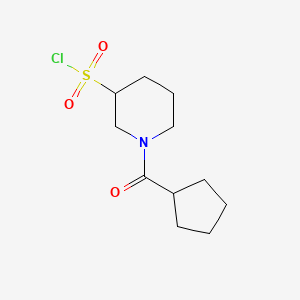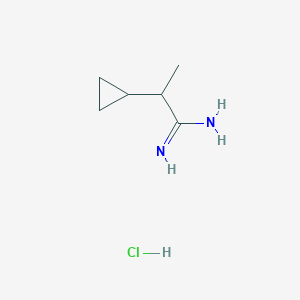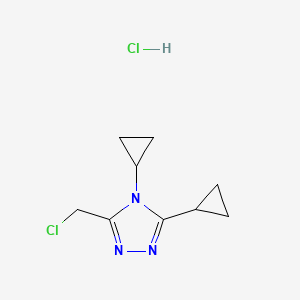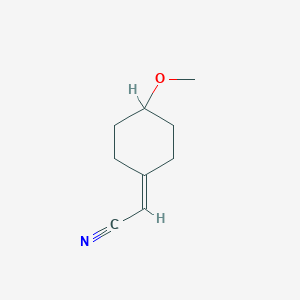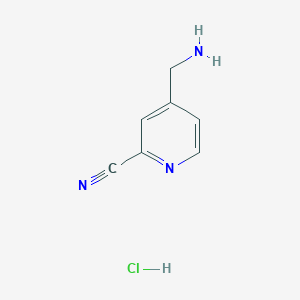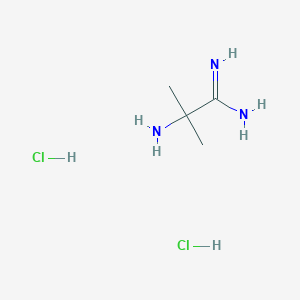
2-Amino-2-methylpropanimidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methylpropanimidamide dihydrochloride, also known as 2,2’-Azobis(2-amidinopropane) dihydrochloride (abbreviated AAPH or AIBN), is a chemical compound used to study the chemistry of the oxidation of drugs . It is a free radical-generating azo compound .
Molecular Structure Analysis
The molecular formula of this compound is C8H20Cl2N6 . Its molecular weight is 271.19 g/mol . The InChI key is LXEKPEMOWBOYRF-QDBORUFSSA-N .Chemical Reactions Analysis
2,2’-Azobis(2-amidinopropane) dihydrochloride is gaining prominence as a model oxidant in small molecule and protein therapeutics for its ability to initiate oxidation reactions via both nucleophilic and free radical mechanisms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 271.19 g/mol . It’s soluble in acetone, dioxane, methanol, ethanol, DMSO, and water . It’s sensitive to heat and light, and incompatible with strong oxidizing agents and strong acids .Scientific Research Applications
Synthesis and Structural Studies
2-Amino-2-methylpropanimidamide dihydrochloride serves as a precursor in the synthesis of various amino amide salts, demonstrating the compound's versatility in creating supramolecular structures. These structures exhibit significant hydrogen bond interactions, influenced by the geometries, charges, and sizes of anions, as highlighted in the study of amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids. The research indicates that the presence of chloride or tetrachlorozincate anions notably increases the acidity of the benzimidazolic and amide groups, showcasing the compound's potential in structural and acidity modulation of molecular assemblies (Avila-Montiel et al., 2015).
Biochemical Analysis and Peptide Synthesis
In the realm of peptide synthesis, this compound's derivatives, such as 2-methyltetrahydrofuran, have been explored as greener alternatives to conventional solvents. This approach not only aims to mitigate environmental impact but also to improve the efficiency and safety of peptide synthesis processes, as evidenced by the successful incorporation of protected amino acids on solid supports. This method presents a viable, less hazardous alternative for peptide synthesis, marking a significant step towards sustainable chemical processes (Al Musaimi et al., 2018).
Molecular Docking and Structural Analysis
The compound's derivatives have been subject to molecular docking and structural analysis to understand their interaction with biological targets. Studies on specific derivatives have revealed insights into their reactivity, stability, and potential biological activities. Such analyses contribute to drug discovery and development, particularly in identifying compounds with desirable pharmacological properties. The structural, electronic, and optical studies of related compounds provide a basis for exploring new therapeutic agents and understanding their mechanism of action at a molecular level (Vanasundari et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-2-methylpropanimidamide dihydrochloride involves the reaction of 2-methylpropanimidamide with hydrochloric acid and ammonia.", "Starting Materials": [ "2-methylpropanimidamide", "Hydrochloric acid", "Ammonia" ], "Reaction": [ "Add 2-methylpropanimidamide to a reaction vessel", "Add hydrochloric acid to the reaction vessel and stir for 30 minutes", "Add ammonia to the reaction vessel and stir for an additional 30 minutes", "Filter the resulting solid and wash with water", "Dry the solid to obtain 2-Amino-2-methylpropanimidamide dihydrochloride" ] } | |
CAS No. |
1803609-78-0 |
Molecular Formula |
C4H12ClN3 |
Molecular Weight |
137.61 g/mol |
IUPAC Name |
2-amino-2-methylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C4H11N3.ClH/c1-4(2,7)3(5)6;/h7H2,1-2H3,(H3,5,6);1H |
InChI Key |
GHGPBGSGUDLLSX-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=N)N)N.Cl.Cl |
Canonical SMILES |
CC(C)(C(=N)N)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine](/img/structure/B1378753.png)
